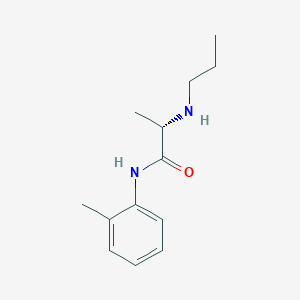

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-(propylamino)propanamide with 2-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted anilide compounds.

Applications De Recherche Scientifique

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-N-(2-Methylphenyl)-2-(propylamino)propanamide: The enantiomer of the compound, which may have different biological activities and properties.

N-(2-Methylphenyl)-2-(propylamino)propanamide: The racemic mixture of the compound.

N-(2-Methylphenyl)-2-(ethylamino)propanamide: A structurally similar compound with an ethyl group instead of a propyl group.

Uniqueness

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the propyl group also differentiates it from other similar compounds, potentially leading to unique chemical and physical properties.

Activité Biologique

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide is a chiral amide compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19N2O

- Molecular Weight : 219.31 g/mol

- CAS Number : 2204-84-6

The compound features a propylamino group attached to a phenyl ring, which contributes to its biological activity similar to that of local anesthetics.

This compound primarily exhibits its biological effects through the inhibition of sodium channels. This action prevents the propagation of nerve impulses, resulting in analgesic effects. The compound's mechanism can be summarized as follows:

- Binding to Sodium Channels : The compound interacts with voltage-gated sodium channels, stabilizing them in an inactive state.

- Inhibition of Nerve Impulses : By blocking sodium influx, it disrupts the depolarization phase of action potentials in neurons.

This mechanism is akin to that of other local anesthetics such as lidocaine and prilocaine, which also target sodium channels to provide pain relief.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties comparable to established local anesthetics. It has been shown to effectively reduce pain in various animal models, making it a candidate for further clinical evaluation.

Case Studies

- Study on Pain Models : In a controlled study involving rat models, this compound demonstrated a reduction in pain response similar to lidocaine. The study measured withdrawal latency times in response to thermal stimuli, showing significant analgesic effects at doses comparable to those used clinically for lidocaine.

- Comparative Efficacy Study : A comparative study evaluated the efficacy of this compound against other local anesthetics. Results indicated that it provided rapid onset and prolonged duration of analgesia, suggesting its potential as a viable alternative in clinical settings .

Interaction with Other Biological Molecules

The compound has been studied for its interactions with various biomolecules beyond sodium channels:

- Reactive Oxygen Species (ROS) : Studies have shown that this compound has lower antioxidant activity compared to other local anesthetics like prilocaine and lidocaine. This property may influence its overall safety profile and therapeutic applications .

- Enzyme Inhibition : Preliminary research suggests potential inhibitory effects on certain enzymes involved in pain signaling pathways, although further studies are needed to elucidate these interactions fully.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Lidocaine | Amide | Local anesthetic; sodium channel blocker |

| Prilocaine | Amide | Local anesthetic; moderate antioxidant activity |

| This compound | Amide | Local anesthetic; sodium channel blocker with unique efficacy profile |

Propriétés

IUPAC Name |

(2S)-N-(2-methylphenyl)-2-(propylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGUOIZUNYYSO-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H](C)C(=O)NC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-31-7 |

Source

|

| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.